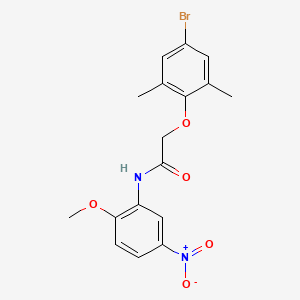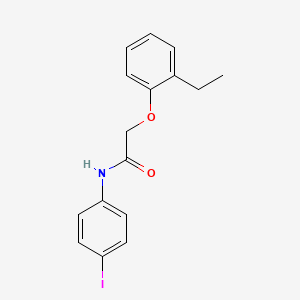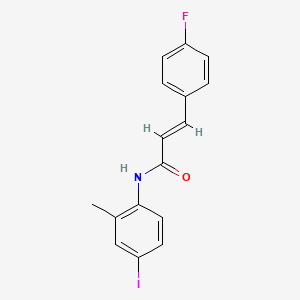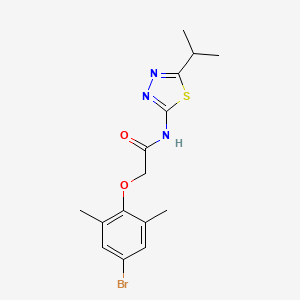![molecular formula C16H13IN4O B3586589 N-[4-[(6-iodoquinazolin-4-yl)amino]phenyl]acetamide](/img/structure/B3586589.png)
N-[4-[(6-iodoquinazolin-4-yl)amino]phenyl]acetamide
描述
N-[4-[(6-iodoquinazolin-4-yl)amino]phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of the quinazoline core and the iodo substituent contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(6-iodoquinazolin-4-yl)amino]phenyl]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Iodo Group: The iodo substituent is introduced via iodination reactions, often using iodine or iodine monochloride in the presence of oxidizing agents.
Coupling with Aminophenylacetamide: The final step involves coupling the iodinated quinazoline with aminophenylacetamide under suitable conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The iodo group in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions, such as halogen exchange or amination.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild to moderate conditions, often in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the phenylacetamide moiety.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[4-[(6-iodoquinazolin-4-yl)amino]phenyl]acetamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
Gefitinib: Another quinazoline derivative used as an anticancer agent, specifically targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible inhibitor of EGFR and other related kinases, used in cancer therapy.
Uniqueness: N-[4-[(6-iodoquinazolin-4-yl)amino]phenyl]acetamide is unique due to the presence of the iodo substituent, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
属性
IUPAC Name |
N-[4-[(6-iodoquinazolin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN4O/c1-10(22)20-12-3-5-13(6-4-12)21-16-14-8-11(17)2-7-15(14)18-9-19-16/h2-9H,1H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAXRWYTTCYYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(benzyloxy)phenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B3586513.png)
![3-[4-(benzyloxy)phenyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3586516.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-(4-fluorophenyl)acrylate](/img/structure/B3586521.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3586536.png)

![Ethyl 2-[2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3586545.png)





![4-[(6-Iodoquinazolin-4-yl)amino]phenol](/img/structure/B3586576.png)
![3-[(6-Iodoquinazolin-4-yl)amino]benzoic acid](/img/structure/B3586582.png)
